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Introduction

SYBR Green Il is a highly sensitive fluorescent nucleic acid stain optimal for detecting RNA and
single-stranded DNA (ssDNA) in electrophoretic gels. Its superior fluorescence quantum yield,
binding affinity, and fluorescence enhancement make it a significantly more sensitive
alternative to traditional stains like ethidium bromide for the analysis of RNA on denaturing
agarose gels.[1][2][3] Notably, the fluorescence of SYBR Green Il is not quenched by
denaturants such as formaldehyde and urea, eliminating the need for extensive washing steps
prior to visualization.[1][4][5] This characteristic streamlines the workflow for applications like
Northern blot analysis, where maintaining RNA integrity is paramount. This document provides
detailed protocols and application notes for the successful use of SYBR Green Il in staining
denaturing agarose gels for RNA analysis.

Principle of SYBR Green Il Staining

SYBR Green Il is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in
solution but fluoresces brightly upon binding to nucleic acids.[1] It primarily binds to single-
stranded nucleotides.[6][7] The dye is maximally excited at 497 nm and has a secondary
excitation peak at 254 nm, with a fluorescence emission maximum at 520 nm.[1][3][4] This
allows for visualization using a variety of common laboratory equipment, including UV
transilluminators and laser-based gel scanners.[1][5] A key advantage of SYBR Green Il is its
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higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36),
making it particularly well-suited for RNA detection.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of SYBR Green Il in staining
denaturing agarose gels.

Table 1. Spectral Properties of SYBR Green Il

Property Wavelength (nm)
Maximal Excitation 497
Secondary Excitation 254
Emission 520

Data sourced from multiple references.[1][3][4]

Table 2: Recommended Staining Conditions

Parameter Denaturing Agarose/Formaldehyde Gels

Stain Dilution 1:5,000 in TBE buffer[4][5][8]

o TBE (89 mM Tris, 89 mM Boric Acid, 1 mM
Staining Buffer

EDTA)
Optimal pH 7.5 - 8.0[4][8][9]
Staining Time 20 - 40 minutes[2][8]
Destaining Not required[1][4][8]

Table 3: Detection Sensitivity on Denaturing Agarose Gels
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lllumination Source Detection Limit (per band)
254 nm epi-illumination ~1 ng RNA[1][4][5]I8]
300 nm transillumination ~4 ng RNA[1][4][8]

Experimental Protocols
l. Preparation of Denaturing Formaldehyde-Agarose Gel

This protocol is adapted from standard molecular biology methods.[10]

Materials:

Agarose

Deionized, RNase-free water

10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

37% (12.3 M) formaldehyde

Gel casting tray and combs

Procedure:

e To prepare 100 mL of a 1% agarose gel, add 1.0 g of agarose to 72 mL of RNase-free water.
* Melt the agarose in a microwave or by heating, ensuring it is completely dissolved.

o Cool the molten agarose to approximately 60°C.

e In a fume hood, add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde.
Mix gently but thoroughly.

e Pour the gel into a casting tray with the desired combs and allow it to solidify completely.

Il. RNA Sample Preparation and Electrophoresis
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Materials:
 RNA sample

o Formaldehyde Load Dye (e.g., containing formamide, formaldehyde, bromophenol blue,
xylene cyanol, and ethidium bromide if desired for tracking, though post-staining with SYBR
Green Il is recommended for sensitivity)[10]

¢ 1X MOPS running buffer

Procedure:

For each RNA sample, mix 1-3 pug of RNA with 2-3 volumes of Formaldehyde Load Dye.

e Denature the RNA samples by heating at 65-70°C for 5-15 minutes.[10]

e Place the solidified gel in an electrophoresis tank and cover it with 1X MOPS running buffer.
o Load the denatured RNA samples into the wells.

o Perform electrophoresis at 5-6 V/cm until the bromophenol blue dye has migrated
approximately two-thirds of the length of the gel.[10]

lll. Post-Electrophoresis Staining with SYBR Green Il

Materials:

e SYBR Green Il RNA Gel Stain (10,000X concentrate in DMSO)
e TBE buffer (pH 7.5 - 8.0)

» Plastic staining container

Procedure:

o Prepare the SYBR Green Il staining solution by diluting the 10,000X stock solution 1:5,000 in
TBE buffer in a plastic container.[4][5][8] For example, add 10 pL of SYBR Green Il stock to
50 mL of TBE buffer. It is recommended to use a plastic container as the dye may adsorb to
glass surfaces.[1][8]
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Carefully place the gel into the staining container.

Add enough staining solution to completely submerge the gel.

Protect the staining container from light by covering it with aluminum foil or placing it in a
dark area.

Agitate the gel gently on a shaker for 20-40 minutes at room temperature.[2][8]

Destaining is not necessary.[1][4][8]

IV. Visualization and Documentation

Materials:
e UV transilluminator (254 nm or 300 nm) or a blue-light transilluminator

o Gel documentation system with an appropriate filter (e.g., SYBR Green gel stain
photographic filter)

Procedure:

Carefully transfer the stained gel to a UV transilluminator. For highest sensitivity, use 254 nm
epi-illumination.[1][4] 300 nm transillumination can also be used.[1][4]

e Visualize the RNA bands.

o For photographic documentation, use a SYBR Green gel stain photographic filter.[1][4]
Orange-red filters used for ethidium bromide are not suitable for SYBR Green I1.[1][4][9]

o Capture the image using the gel documentation system. Longer exposure times may be
required for detecting low-abundance RNA.[4]

Downstream Applications

RNA stained with SYBR Green Il is compatible with downstream applications such as Northern
blotting. The dye does not interfere with the transfer of RNA to a membrane.[1][8] It is
recommended to include 0.1% - 0.3% SDS in the prehybridization and hybridization buffers to
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remove the dye.[3][8] The dye can be efficiently removed from nucleic acids by ethanol

precipitation.[5]

Troubleshooting
Issue Possible Cause Recommendation
- Increase the amount of RNA
loaded.- Ensure the pH of the
o TBE staining buffer is between
- Insufficient RNA loaded-
. ) o 7.5 and 8.0.[4][8][9]- Prepare
Weak or no signal Suboptimal pH of staining o ]
o ] fresh staining solution;
buffer- Staining solution too old )
aqueous solutions are less
stable and should be used
within 24 hours.[1][8]
- While destaining is not
- Incomplete removal of typically required, a brief rinse
High background unbound dye (rare with SYBR in TBE buffer can be
Green Il) performed if background is
problematic.
- RNA degradation- Gel - Use RNase-free solutions
Smeared RNA bands overheating during and equipment.- Run the gel at

electrophoresis

a lower voltage.

Visual Workflows
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Caption: Experimental workflow for SYBR Green Il staining.
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Caption: Logical steps in RNA analysis using SYBR Green Il.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SYBR Green Il Staining of Denaturing Agarose Gels:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171643#sybr-green-ii-staining-of-denaturing-
agarose-gels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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